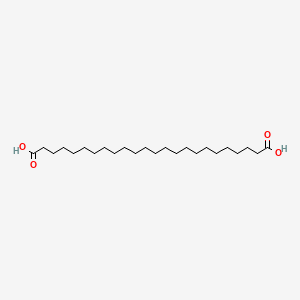

Tetracosanedioic acid

説明

Tetracosanedioic acid is a very long-chain dicarboxylic acid with the molecular formula C24H46O4. It is a member of the fatty acid family and is characterized by having two carboxylic acid groups at each end of a 24-carbon chain. This compound is known for its role in various chemical and industrial applications due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions: Tetracosanedioic acid can be synthesized through the oxidation of tetracosane, a long-chain hydrocarbon. The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction proceeds through the formation of intermediate ketones and alcohols, which are further oxidized to yield the dicarboxylic acid .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of long-chain alkanes. This process involves the use of metal catalysts such as cobalt or manganese in the presence of oxygen. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired product .

Types of Reactions:

Oxidation: this compound can undergo further oxidation to produce shorter-chain dicarboxylic acids and carbon dioxide.

Reduction: The compound can be reduced to yield tetracosanediol, a long-chain diol, using reducing agents such as lithium aluminum hydride (LiAlH4).

Esterification: this compound reacts with alcohols in the presence of acid catalysts to form esters, which are useful in the production of polymers and plasticizers

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed:

Oxidation: Shorter-chain dicarboxylic acids, carbon dioxide.

Reduction: Tetracosanediol.

Esterification: this compound esters

科学的研究の応用

Chemical Applications

Building Block for Polymers:

Tetracosanedioic acid serves as a crucial building block in the synthesis of high-performance polymers. Its long carbon chain contributes to the flexibility and hydrophobicity of the resulting materials, making it suitable for applications in coatings, adhesives, and plastics. The compound can undergo various chemical reactions such as esterification and amidation, allowing for the creation of diverse polymeric structures.

Synthesis of Surfactants:

Due to its amphiphilic nature, this compound is utilized in producing surfactants. These surfactants are essential in formulating detergents, emulsifiers, and dispersants used in personal care products and industrial processes. The compound's ability to reduce surface tension enhances the efficacy of cleaning agents.

Biological Applications

Lipid Metabolism Studies:

Research into this compound has revealed its role in lipid metabolism. It is studied for its effects on cellular processes related to fatty acid metabolism, which can provide insights into metabolic disorders. Its incorporation into cellular membranes can influence membrane fluidity and function, potentially affecting signaling pathways within cells.

Anticancer Research:

Recent studies have explored the potential of this compound as a therapeutic agent against cancer. In vitro experiments have shown that it may induce cell death in specific cancer cell lines. For instance, intracellular metabolite profiling of MCF-7 breast cancer cells treated with doxorubicin revealed the presence of this compound, suggesting its involvement in cellular responses to chemotherapy .

Medical Applications

Therapeutic Potential:

Ongoing research is investigating the therapeutic applications of this compound in treating metabolic disorders such as obesity and diabetes. Its ability to modulate lipid profiles may contribute to improved metabolic health. Preliminary studies suggest that it could enhance insulin sensitivity and promote weight loss by influencing fat storage mechanisms.

Drug Delivery Systems:

The compound's biocompatibility makes it a candidate for drug delivery systems. By forming nanoparticles or liposomes with this compound, researchers aim to improve the bioavailability and targeted delivery of therapeutic agents.

Industrial Applications

Lubricants and Plasticizers:

this compound is employed in manufacturing lubricants due to its excellent thermal stability and low volatility. It serves as a plasticizer in various applications, enhancing the flexibility and durability of plastic materials.

Cosmetic Formulations:

In the cosmetic industry, this compound is used as an emollient and thickening agent in creams and lotions. Its moisturizing properties help improve skin texture and hydration.

作用機序

The mechanism of action of tetracosanedioic acid involves its interaction with cellular membranes and enzymes. As a long-chain fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, its carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins, influencing enzyme activity and signaling pathways .

類似化合物との比較

Hexadecanedioic acid (C16H30O4): A shorter-chain dicarboxylic acid with similar chemical properties.

Octadecanedioic acid (C18H34O4): Another long-chain dicarboxylic acid used in similar applications.

Eicosanedioic acid (C20H38O4): A dicarboxylic acid with a 20-carbon chain, also used in polymer synthesis and industrial applications

Uniqueness: Tetracosanedioic acid stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its extended structure allows for greater flexibility and hydrophobicity, making it particularly useful in the production of high-performance materials and specialized industrial products .

生物活性

Tetracosanedioic acid, also known as behenic acid, is a long-chain dicarboxylic acid with the chemical formula C24H46O4. It has garnered attention in various fields of research due to its significant biological activities, particularly in lipid metabolism, potential therapeutic applications, and interactions with cellular processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its long hydrocarbon chain and two carboxylic acid functional groups. Its structure allows it to integrate into lipid bilayers, influencing membrane fluidity and function. The carboxylic acid groups can form hydrogen bonds and engage in electrostatic interactions with proteins, thereby modulating enzyme activity and signaling pathways.

Major Products Formed:

- Oxidation: Shorter-chain dicarboxylic acids and carbon dioxide.

- Reduction: Tetracosanediol.

- Esterification: Formation of esters used in various applications.

Role in Lipid Metabolism

This compound has been studied for its role in lipid metabolism. Research indicates that it may influence metabolic pathways associated with fatty acids, potentially affecting conditions such as obesity and type 2 diabetes mellitus (T2DM). In a study examining serum metabolites in T2DM patients, this compound levels were found to differ significantly between diabetic and non-diabetic individuals, suggesting its involvement in metabolic disturbances .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against cancer cells. A notable study investigated free fatty acids derived from cow urine that included this compound. The results indicated that this compound could induce cell death in breast cancer cell lines (MCF-7 and ZR-75-1) through interactions with histone deacetylase (HDAC), similar to known inhibitors like trichostatin A. Molecular dynamics simulations suggested that this compound binds effectively to HDAC, which may explain its cytotoxic effects .

Case Studies

- Breast Cancer Cell Studies:

- Type 2 Diabetes Mellitus:

Table 1: Comparison of this compound Levels in T2DM vs. Non-T2DM Patients

| Group | This compound (μg/L) | Statistical Significance |

|---|---|---|

| Non-T2DM | 92.48 ± 18.87 | |

| T2DM | 104.53 ± 12.97 | P < 0.001 |

Table 2: Effects of this compound on Cell Viability

| Cell Line | Treatment | Cell Viability (%) | Statistical Significance |

|---|---|---|---|

| MCF-7 | Control | 100 | |

| MCF-7 | This compound (100 μM) | 65 ± 5 | P < 0.01 |

| ZR-75-1 | Control | 100 | |

| ZR-75-1 | This compound (100 μM) | 70 ± 6 | P < 0.01 |

特性

IUPAC Name |

tetracosanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c25-23(26)21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGVRGZJILVMDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCC(=O)O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369158 | |

| Record name | Tetracosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-31-9 | |

| Record name | Tetracosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。